molecular formula C13H17NOS B13993218 Thiocarbanilic acid, S-cyclohexyl ester CAS No. 5394-12-7

Thiocarbanilic acid, S-cyclohexyl ester

Cat. No.: B13993218
CAS No.: 5394-12-7
M. Wt: 235.35 g/mol
InChI Key: CRHJWMVJRUJZQI-UHFFFAOYSA-N
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Description

1-Cyclohexylsulfanyl-n-phenyl-formamide is an organic compound characterized by the presence of a cyclohexylsulfanyl group attached to a phenyl-formamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexylsulfanyl-n-phenyl-formamide typically involves the reaction of cyclohexylthiol with phenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the production of 1-Cyclohexylsulfanyl-n-phenyl-formamide may involve the use of automated reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. The product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexylsulfanyl-n-phenyl-formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the formamide group to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1-Cyclohexylsulfanyl-n-phenyl-formamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclohexylsulfanyl-n-phenyl-formamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and engage in hydrophobic interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    N-Phenylformamide: A simpler analog without the cyclohexylsulfanyl group.

    Cyclohexylformamide: Lacks the phenyl group, offering different chemical properties.

    Phenylthiourea: Contains a thiourea group instead of a formamide group.

Uniqueness: 1-Cyclohexylsulfanyl-n-phenyl-formamide is unique due to the presence of both cyclohexylsulfanyl and phenyl-formamide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications.

Properties

CAS No.

5394-12-7

Molecular Formula

C13H17NOS

Molecular Weight

235.35 g/mol

IUPAC Name

S-cyclohexyl N-phenylcarbamothioate

InChI

InChI=1S/C13H17NOS/c15-13(14-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,14,15)

InChI Key

CRHJWMVJRUJZQI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)SC(=O)NC2=CC=CC=C2

Origin of Product

United States

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